(3R,5S,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid is a synthetic compound belonging to the class of statins. Statins are a class of lipid-lowering medications that function as inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. [] This enzyme plays a critical role in the body's production of cholesterol.
One approach involves a multi-step process that utilizes a chiral synthon. [] This method begins with the synthesis of a key intermediate, (E)-(6-{2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl}(4R,6S)-2,2-dimethyl[1,3]dioxin-4-yl)acetic acid. This compound then undergoes acid hydrolysis to remove the acetal protecting group, followed by ester hydrolysis to yield the desired (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid.
Another synthetic pathway employs a novel intermediate compound. [] This method utilizes a series of reactions, including the removal of the dihydroxy group, decomposition of the alpha, alpha-dimethylphenylethyl ester group, and neutralization, to obtain (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid.
(3R,5S,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, ] By inhibiting this enzyme, it reduces the production of mevalonate, a precursor to cholesterol.
This inhibition is believed to be mediated through its structural similarity to HMG-CoA, allowing it to bind to the enzyme's active site and prevent the conversion of HMG-CoA to mevalonate. [] This targeted inhibition of HMG-CoA reductase in the liver contributes to its lipid-lowering effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: